1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Lipophilicity Membrane Permeability ADME

Researchers optimizing oral kinase inhibitors often face solubility-limited bioavailability and complex deprotection steps. 1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine directly addresses these challenges. - Lower XLogP3 (1.4) vs. unsubstituted benzyl analog improves aqueous solubility for oral programs. - Four H-bond acceptors (vs. two) expand hinge-binding motif interactions in ATP-binding pockets. - The 2,4-dimethoxybenzyl (DMB) group serves as a cleavable protective group, enabling orthogonal synthetic strategies.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 1006463-92-8
Cat. No. B1602618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
CAS1006463-92-8
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC
InChIInChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3
InChIKeyKMVDBKQZHBXLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine Overview


1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine (CAS 1006463-92-8) is a substituted aminopyrazole derivative with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol [1]. It features a pyrazole core substituted at the N1-position with a 2,4-dimethoxybenzyl group, imparting distinct physicochemical properties compared to unsubstituted benzyl analogs. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, where the 2,4-dimethoxybenzyl moiety can enhance metabolic stability and serve as a cleavable protective group . The compound is commercially available with a typical purity specification of 95% .

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine: Substitution Limitations


Although other 1-benzyl-1H-pyrazol-5-amines share the same core scaffold, the specific 2,4-dimethoxy substitution pattern on the benzyl ring introduces critical differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly impact biological performance and synthetic utility [1]. Compared to the unsubstituted 1-benzyl analog, the 2,4-dimethoxybenzyl derivative exhibits a lower XLogP3 (1.4 vs. 1.5), a higher topological polar surface area (62.3 Ų vs. 43.8 Ų), and an increased number of hydrogen bond acceptors (4 vs. 2) [1]. These alterations can significantly affect membrane permeability, target binding, and metabolic stability—parameters that are essential for successful lead optimization. Furthermore, the 2,4-dimethoxybenzyl group is recognized for its role as a cleavable protective group, a functionality absent in simpler benzyl analogs, making it indispensable in certain synthetic routes . Consequently, substituting this compound with a generic benzyl analog without experimental validation risks compromising both biological activity and synthetic efficiency.

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine: Comparative Evidence


Lipophilicity (XLogP3) vs 1-Benzyl Analog

The computed partition coefficient (XLogP3) for 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine is 1.4, which is slightly lower than the 1.5 observed for the unsubstituted 1-benzyl-1H-pyrazol-5-amine [1]. This 0.1 log unit decrease indicates marginally reduced lipophilicity, which may correlate with improved aqueous solubility and altered membrane partitioning characteristics relative to the parent benzyl analog [1].

Lipophilicity Membrane Permeability ADME

Topological Polar Surface Area (TPSA) vs 1-Benzyl Analog

The topological polar surface area (TPSA) for 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine is 62.3 Ų, which is 18.5 Ų higher than the 43.8 Ų of 1-benzyl-1H-pyrazol-5-amine [1]. This increase is attributable to the two additional methoxy oxygen atoms on the benzyl ring, which contribute to hydrogen bond acceptor capacity [1].

Polar Surface Area Bioavailability Blood-Brain Barrier

Hydrogen Bond Acceptor Count vs 1-Benzyl Analog

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine possesses four hydrogen bond acceptors (HBA), whereas 1-benzyl-1H-pyrazol-5-amine contains only two [1]. The additional acceptors arise from the two methoxy groups on the benzyl ring, providing extra sites for potential interactions with protein targets or solvent molecules [1].

Hydrogen Bonding Ligand Efficiency Binding Affinity

Rotatable Bond Count vs 1-Benzyl Analog

The target compound has four rotatable bonds, twice the number found in 1-benzyl-1H-pyrazol-5-amine (2 rotatable bonds) [1]. The additional rotatable bonds are associated with the two methoxy groups, which introduce greater conformational freedom [1].

Conformational Flexibility Entropy Binding Kinetics

Lipophilicity Among Dimethoxybenzyl Isomers

Among the three dimethoxybenzyl isomers, the 2,4-substituted compound exhibits a computed LogP of 1.4, which is significantly lower than the 2.1 reported for the 2,3-dimethoxy isomer [1]. The 3,4-dimethoxy isomer has a predicted LogP of approximately 1.8 (estimated) . This 0.7 log unit difference between the 2,4- and 2,3-isomers reflects the substantial impact of methoxy group positioning on overall lipophilicity, which can influence membrane permeability and tissue distribution [1].

Isomer Differentiation Lipophilicity SAR

Pricing & Purity Comparison

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine is commercially available with a standard purity of 95% . Pricing data indicates a range from approximately $341 per gram (ChemScene) to $1,396–$3,574 for larger quantities (Hoffman Chemicals) . In comparison, the unsubstituted 1-benzyl-1H-pyrazol-5-amine (95% purity) is generally less expensive, while the 2,3-dimethoxy isomer (CAS 957023-34-6) is offered at similar or slightly higher price points depending on the vendor . The 2,4-isomer thus presents a balanced cost profile given its distinct physicochemical advantages over the simpler benzyl analog.

Procurement Cost-Effectiveness Supply Chain

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine: Application Scenarios


Kinase Inhibitor Lead Optimization

The lower XLogP3 of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine (1.4) compared to the unsubstituted benzyl analog (1.5) suggests improved aqueous solubility [1]. This property is particularly valuable in kinase inhibitor programs where poor solubility often limits oral bioavailability. The compound's four hydrogen bond acceptors (vs. two for the benzyl analog) also offer additional interaction points for hinge-binding motifs common in kinase ATP-binding pockets [1]. The 2,4-dimethoxybenzyl group can further serve as a cleavable protective group during synthesis, streamlining multi-step routes to advanced kinase inhibitor candidates .

Peripherally Restricted Drug Design

With a TPSA of 62.3 Ų—42% higher than that of 1-benzyl-1H-pyrazol-5-amine (43.8 Ų)—the compound exhibits physicochemical properties that predict reduced passive diffusion across the blood-brain barrier [1]. This makes it an attractive scaffold for designing peripherally restricted agents targeting inflammatory, metabolic, or cardiovascular diseases where CNS exposure is undesirable. The increased hydrogen bond acceptor count (4 vs. 2) further reinforces this property by increasing polar surface area [1].

Structure-Based Drug Design

The presence of four rotatable bonds in 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine, compared to only two in the benzyl analog, introduces greater conformational entropy [1]. In structure-based drug design, this increased flexibility can be exploited to achieve induced-fit binding modes or to sample a broader conformational landscape, potentially identifying novel binding poses not accessible with the more rigid benzyl scaffold. The methoxy groups also provide additional vectors for synthetic elaboration, enabling facile generation of focused libraries [1].

Cleavable Dimethoxybenzyl Protective Group

The 2,4-dimethoxybenzyl (DMB) moiety is well-established as a protective group for amides, tetrazoles, and other nitrogen-containing functionalities, offering stability under various reaction conditions yet cleavable under mild acidic or oxidative conditions [1]. In synthetic sequences targeting complex heterocycles, 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine can serve as a masked intermediate, allowing orthogonal protection strategies that simplify multi-step syntheses. This capability is not available with simple benzyl-protected analogs, which require harsher deprotection conditions [1].

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